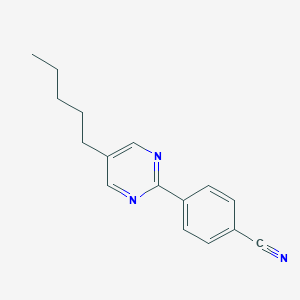![molecular formula C53H72N10O15S3 B056809 (3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]- CAS No. 124869-86-9](/img/structure/B56809.png)
(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid is a complex organic molecule with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The process typically begins with the protection of amino groups to prevent unwanted side reactions. This is followed by the sequential coupling of amino acid residues using peptide bond formation techniques. Common reagents used in these steps include carbodiimides for activation of carboxyl groups and protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) to safeguard amino functionalities.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex sequences. SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating purification and minimizing side reactions. The final product is typically cleaved from the resin and deprotected to yield the desired compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of sulfanyl groups may yield sulfoxides or sulfones, while reduction of carbonyl groups may produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes, providing insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological outcomes. For instance, the compound may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- **(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
- **this compound4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Uniqueness
The uniqueness of this compound lies in its specific arrangement of amino acid residues and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit unique binding affinities, reactivity, and biological activities, making it a valuable tool in research and development.
Properties
CAS No. |
124869-86-9 |
|---|---|
Molecular Formula |
C53H72N10O15S3 |
Molecular Weight |
1185.4 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C53H72N10O15S3/c1-31(78-81(75,76)77)46(62-49(70)40(21-24-79-2)60-48(69)37(54)26-33-17-19-35(64)20-18-33)50(71)61-43(28-34-30-58-39-15-10-9-14-36(34)39)53(74)63(51(72)38(55)29-45(66)67)52(73)41(22-25-80-3)57-23-11-5-8-16-44(65)59-42(47(56)68)27-32-12-6-4-7-13-32/h4,6-7,9-10,12-15,17-20,30-31,37-38,40-43,46,57-58,64H,5,8,11,16,21-29,54-55H2,1-3H3,(H2,56,68)(H,59,65)(H,60,69)(H,61,71)(H,62,70)(H,66,67)(H,75,76,77)/t31-,37+,38+,40+,41+,42?,43+,46+/m1/s1 |
InChI Key |
RNKRPHCSPOTCAU-UJPUOWPXSA-N |
SMILES |
CC(C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)C(CCSC)NCCCCCC(=O)NC(CC3=CC=CC=C3)C(=O)N)C(=O)C(CC(=O)O)N)NC(=O)C(CCSC)NC(=O)C(CC4=CC=C(C=C4)O)N)OS(=O)(=O)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)[C@H](CCSC)NCCCCCC(=O)NC(CC3=CC=CC=C3)C(=O)N)C(=O)[C@H](CC(=O)O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)OS(=O)(=O)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)C(CCSC)NCCCCCC(=O)NC(CC3=CC=CC=C3)C(=O)N)C(=O)C(CC(=O)O)N)NC(=O)C(CCSC)NC(=O)C(CC4=CC=C(C=C4)O)N)OS(=O)(=O)O |
Synonyms |
CCK (31-39)-TA cholecystokinin (31-39), Thr(34)-Ahx(37)- cholecystokinin (31-39), threonyl(34)-aminohexanoic acid(37)- Thr(24)-Ahx(37)-cholecystokinin (31-39) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



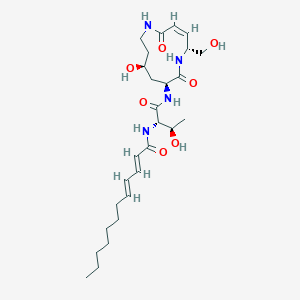


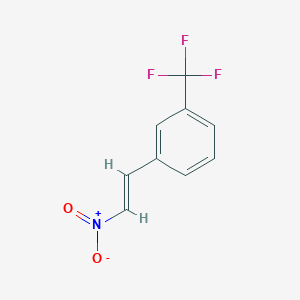
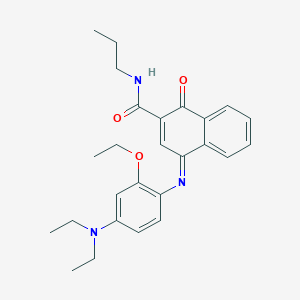
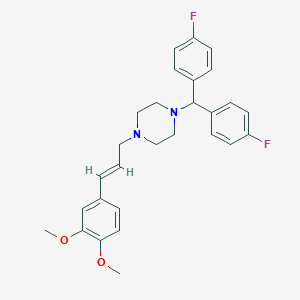
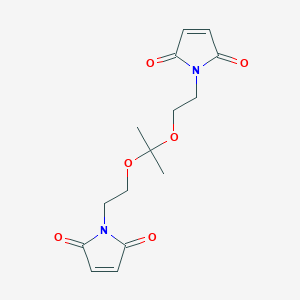

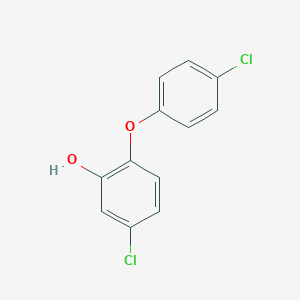

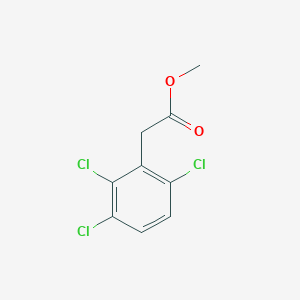
![2-chloro-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B56760.png)
